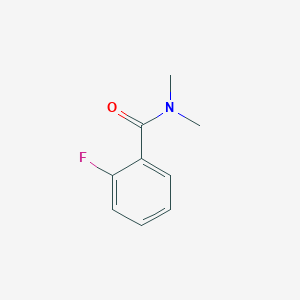

2-fluoro-N,N-dimethylbenzamide

Übersicht

Beschreibung

2-fluoro-N,N-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a fluorine atom at the second position and two methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including benzamide, 2-fluoro-N,N-dimethyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures

Analyse Chemischer Reaktionen

Types of Reactions: 2-fluoro-N,N-dimethylbenzamide, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N,N-dimethylbenzamide, has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Wirkmechanismus

The mechanism of action of benzamide, 2-fluoro-N,N-dimethyl-, involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Benzamide, N,N-dimethyl-: This compound lacks the fluorine atom at the second position.

Benzamide, 2-fluoro-N-methyl-: This compound has only one methyl group attached to the nitrogen atom.

Benzamide, 2-fluoro-N,N-diethyl-: This compound has ethyl groups instead of methyl groups attached to the nitrogen atom.

Uniqueness: 2-fluoro-N,N-dimethylbenzamide, is unique due to the presence of the fluorine atom at the second position and the two methyl groups attached to the nitrogen atom.

Biologische Aktivität

2-Fluoro-N,N-dimethylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H10FNO

- Molecular Weight : 169.18 g/mol

- CAS Number : 2586-34-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : The compound can bind to various receptors, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Modulation : By interacting with transcription factors, it may upregulate or downregulate specific genes, affecting processes such as apoptosis and cell proliferation .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Anti-cancer Effects : Preliminary investigations suggest potential efficacy against various cancer cell lines, indicating its role in cancer therapy development.

- Antioxidant Activity : Molecular docking studies have highlighted its ability to scavenge free radicals, contributing to its antioxidant properties .

Case Studies and Experimental Data

- Anti-cancer Activity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above.

- Table 1 summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 20.0 |

-

Anti-inflammatory Effects :

- In a murine model of inflammation, treatment with the compound reduced paw edema significantly compared to the control group, suggesting its potential as an anti-inflammatory agent.

-

Molecular Docking Studies :

- Molecular docking analyses were performed to predict the binding affinity of this compound with various proteins implicated in cancer progression. The results are summarized in Table 2:

| Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR | -7.5 | Hydrogen bonds with Thr790 |

| Bcl-2 | -8.0 | Hydrophobic interactions |

| COX-2 | -6.8 | Ionic interactions |

Eigenschaften

IUPAC Name |

2-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAHTYEQSVVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403598 | |

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2586-34-7 | |

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does BMS-776532, containing the 2-fluoro-N,N-dimethylbenzamide moiety, interact with the glucocorticoid receptor and what are the downstream effects?

A1: BMS-776532 acts as a selective glucocorticoid receptor modulator (SGRM) by binding to the glucocorticoid receptor (GR). [] While the exact binding interactions of the this compound moiety within the larger BMS-776532 molecule haven't been explicitly described, the research suggests that the overall structure of BMS-776532 likely interacts with an expanded ligand binding pocket on the GR, similar to arylpyrazole-bound GR structures. [] Upon binding, BMS-776532 demonstrates partial agonist activity, meaning it elicits a weaker response compared to full agonists like prednisolone. This partial agonism translates to a modified downstream effect profile. Specifically, BMS-776532 effectively suppresses the production of pro-inflammatory cytokines like TNFα, IL-6, and IL1β, similar to prednisolone, indicating its anti-inflammatory potential. [] This targeted modulation of GR activity by BMS-776532 highlights its potential as a therapeutic agent with a potentially improved safety profile compared to traditional glucocorticoids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.